molecular formula C34H65N3O5S B192432 Squalamine CAS No. 148717-90-2

Squalamine

货号: B192432
CAS 编号: 148717-90-2
分子量: 628.0 g/mol
InChI 键: UIRKNQLZZXALBI-MSVGPLKSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

鲨胺是一种天然存在的氨基甾醇,最初从狗鱼鲨(Squalus acanthias)的组织中分离出来。 它以其广谱抗菌特性而闻名,并且因其潜在的治疗应用(包括抗血管生成和抗癌活性)而被研究 .

化学反应分析

反应类型: 鲨胺会经历各种化学反应,包括:

    氧化: 鲨胺可以被氧化形成不同的衍生物。

    还原: 还原反应可以改变鲨胺分子上的官能团。

    取代: 鲨胺可以发生取代反应,特别是在氨基和羟基上。

常用试剂和条件:

    氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

    还原: 使用还原剂,如氢化铝锂和硼氢化钠。

    取代: 取代反应通常涉及卤代烷烃和酰氯等试剂。

主要产物: 这些反应形成的主要产物包括具有修饰官能团的各种鲨胺衍生物,这些衍生物可以增强或改变其生物活性 .

科学研究应用

生物活性

Squalamine is a natural aminosterol derived from the tissues of the dogfish shark (Squalus acanthias). It has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant clinical findings.

This compound exhibits multiple mechanisms that contribute to its biological activity:

  • Antiangiogenic Activity : this compound inhibits the proliferation and migration of endothelial cells, which are crucial for angiogenesis. This effect is mediated through the inhibition of key signaling pathways involving vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and basic fibroblast growth factor (bFGF) . this compound disrupts intracellular calmodulin, leading to altered cellular signaling that prevents neovascularization .
  • Antitumor Effects : In various animal models, this compound has demonstrated significant antitumor activity. For instance, in a glioma xenograft model, this compound reduced tumor growth by 36-43% at a dose of 20 mg/kg/day . Additionally, when combined with chemotherapy agents like cyclophosphamide and cisplatin, this compound enhanced tumor response rates and delayed progression in breast cancer models .
  • Antibacterial Properties : this compound has shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria, including multidrug-resistant strains. Its mechanism involves disrupting bacterial membranes, leading to ATP release and cell death . This unique action positions this compound as a promising candidate in the fight against antibiotic resistance.

Antitumor Studies

Several clinical trials have investigated the efficacy of this compound in cancer treatment:

  • Phase I Study : A study involving 19 patients assessed the pharmacokinetics and safety of continuous intravenous infusion of this compound. The maximum tolerated dose (MTD) was determined to be 192 mg/m²/day, with dose-limiting toxicities primarily related to hepatotoxicity . Partial tumor responses were observed in patients with various cancers.
  • Phase I/IIA Trial : In this trial, this compound was administered alongside standard chemotherapy for non-small cell lung cancer. The results indicated a clinical response rate of 34% among evaluable patients, with a median survival of 10 months .

Antimicrobial Studies

This compound's antibacterial properties have been highlighted in studies focusing on its efficacy against resistant bacterial strains:

  • A study demonstrated that this compound effectively disrupted the membranes of Staphylococcus aureus and Streptococcus pneumoniae, resulting in significant bacterial cell death .

Table: Summary of Clinical Trials Involving this compound

Study TypePatient PopulationDosageOutcome
Phase I StudyAdvanced cancer patients192 mg/m²/day (MTD)Partial responses; hepatotoxicity noted
Phase I/IIA TrialNon-small cell lung cancer patients300 mg/m²/day34% clinical response; median survival 10 months
Antibacterial StudyMultidrug-resistant bacteriaVarious concentrationsEffective against Gram-positive & Gram-negative bacteria

属性

IUPAC Name

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H65N3O5S/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRKNQLZZXALBI-MSVGPLKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H65N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869971
Record name Squalamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148717-90-2
Record name Squalamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148717-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Squalamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Squalamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06461
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Squalamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SQUALAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8PO54Z4V7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Squalamine
Reactant of Route 2
Reactant of Route 2
Squalamine
Reactant of Route 3
Reactant of Route 3
Squalamine
Reactant of Route 4
Squalamine
Reactant of Route 5
Squalamine
Reactant of Route 6
Squalamine
Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data of squalamine?

A: this compound is chemically defined as 3β-N-1-{N-[3-(4-aminobutyl)]-1,3-diaminopropane}-7α,24ζ-dihydroxy-5α-cholestane 24-sulfate []. Its molecular formula is C32H60N4O6S, and its molecular weight is 640.9 g/mol. Spectroscopic data, including NMR and mass spectrometry, have been instrumental in elucidating its structure [, ].

Q2: How do modifications to the structure of this compound affect its activity, potency, and selectivity?

A: Research into this compound mimics, which are sterol-polyamine conjugates inspired by this compound's structure, provides valuable insights into structure-activity relationships [, , , ]. The hydrophobicity of the sterol backbone, the length of the side chains, and the cationic charge are crucial for antimicrobial activity [, ]. For instance, this compound mimics with two facially amphiphilic sterol-spermidine conjugates exhibit strong activity against Gram-positive bacteria []. Additionally, the presence of polyamine, hydroxyl, and sulfate groups in the molecule influences its antibiotic properties [].

Q3: What is known about the stability of this compound under various conditions? What are the formulation strategies to improve its stability, solubility, or bioavailability?

A: While the exact stability profile of this compound under different conditions isn't extensively detailed in the provided research, its formulation as a lactate salt (this compound lactate) has been investigated for improved solubility and bioavailability [, , ]. Additionally, research suggests the feasibility of developing this compound aerosols for potential pulmonary administration []. Further research is needed to fully characterize this compound's stability and explore alternative formulation strategies.

Q4: What is the pharmacokinetic and pharmacodynamic profile of this compound?

A: Pharmacokinetic studies in humans indicate that this compound exhibits dose-proportional pharmacokinetics when administered as a continuous intravenous infusion []. At a dose of 500 mg/m2/day, this compound reaches steady-state plasma concentrations significantly higher than those required for antiangiogenic effects in preclinical models []. While the exact mechanisms underlying its distribution, metabolism, and excretion require further investigation, this compound's pharmacokinetic properties appear favorable for clinical development.

Q5: What is the evidence for the efficacy of this compound in vitro and in vivo?

A: this compound displays promising efficacy in both preclinical and clinical settings. In vitro, it exhibits potent bactericidal activity against a broad range of Gram-negative and Gram-positive bacteria, including multidrug-resistant strains [, , , ]. Animal studies demonstrate that this compound inhibits tumor growth in various models, primarily through its antiangiogenic effects [, , , , ]. Moreover, this compound shows promise in preclinical models of other angiogenesis-dependent diseases, such as oxygen-induced retinopathy [, ]. Early-phase clinical trials in cancer patients have shown that this compound is generally well-tolerated and may enhance the efficacy of chemotherapy [, ].

Q6: What are the future directions for this compound research?

A6: Ongoing research on this compound focuses on optimizing its therapeutic potential. This includes:

    Q7: What are the potential cross-disciplinary applications of this compound?

    A: Given its diverse biological activities, this compound holds promise for applications beyond its current therapeutic targets. For example, its ability to disrupt bacterial membranes could be explored for developing novel disinfectants or sanitizing agents [, ]. Additionally, its antiangiogenic properties could be investigated for treating other diseases characterized by aberrant blood vessel formation, such as diabetic retinopathy or macular degeneration [, ]. Further research is warranted to fully realize the potential of this compound in various fields.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。